molecular formula C18H18F3N3O2S B2710955 N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl](trifluoro)methanesulfonamide CAS No. 338423-71-5

N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl](trifluoro)methanesulfonamide

Cat. No. B2710955
CAS RN: 338423-71-5
M. Wt: 397.42
InChI Key: AQNSDIMSFNACIE-UHFFFAOYSA-N
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Description

N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl](trifluoro)methanesulfonamide is a useful research compound. Its molecular formula is C18H18F3N3O2S and its molecular weight is 397.42. The purity is usually 95%.
BenchChem offers high-quality N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl](trifluoro)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl](trifluoro)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Intramolecular Hydroxylation in Copper-Oxygen Systems

The study by Ramírez et al. (2017) demonstrates the synthesis of a tetrabenzimidazole-based ligand and its dicopper complex, highlighting the relevance of benzimidazole-based scaffolds in biologically inspired copper-oxygen systems through intramolecular C-H activation and hydroxylation by a copper-oxygen intermediate (Ramírez et al., 2017).

Self-association and Conformations

Sterkhova et al. (2014) explored the structure, self-association in solution, and proton affinities of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, providing insights into the molecular interactions and hydrogen bonding topology in different solvents and crystal structures (Sterkhova et al., 2014).

Synthesis of Chronic Renal Disease Agents

Ikemoto et al. (2000) developed a convenient synthesis for a chronic renal disease agent, showcasing the potential of using specific synthetic routes for the preparation of medically relevant compounds (Ikemoto et al., 2000).

Axial Stereocontrol in Tropos Dibenz[c,e]azepines

Balgobin et al. (2017) investigated the axial stereocontrol in tropos dibenz[c,e]azepines, demonstrating how substituent effects might be exploited in new designs of bridged biaryl ligands, incorporating a center-axis chirality relay for potential applications in asymmetric synthesis (Balgobin et al., 2017).

Synthesis and Evaluation of Polyimides

Ghaemy and Alizadeh (2009) reported on the synthesis of soluble and thermally stable polyimides from an unsymmetrical diamine containing a triaryl imidazole pendent group, highlighting the relevance of specific functional groups in the development of materials with desirable properties for various applications (Ghaemy & Alizadeh, 2009).

These studies represent a snapshot of the research involving N-5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-ylmethanesulfonamide and similar compounds, demonstrating their versatility in scientific research across different domains.

properties

IUPAC Name

N-[5,6-dimethyl-1-[(3-methylphenyl)methyl]benzimidazol-4-yl]-1,1,1-trifluoromethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O2S/c1-11-5-4-6-14(7-11)9-24-10-22-17-15(24)8-12(2)13(3)16(17)23-27(25,26)18(19,20)21/h4-8,10,23H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNSDIMSFNACIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC3=C2C=C(C(=C3NS(=O)(=O)C(F)(F)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl](trifluoro)methanesulfonamide

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